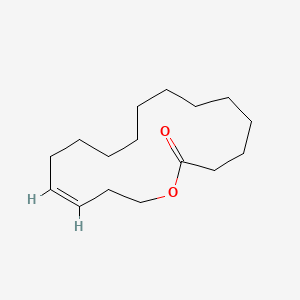

Oxacycloheptadec-14-en-2-one

Description

Definition and Classification within Macrocyclic Lactone Chemistry

Oxacycloheptadec-14-en-2-one is an organic compound classified as a macrocyclic lactone. The name itself describes its structure: "oxacycloheptadec-" indicates a 17-membered ring containing an oxygen atom, "-14-en-" specifies a double bond at the 14th carbon position, and "-2-one" denotes a ketone functional group at the second position of the ring. Lactones are cyclic esters, and when the ring structure is large (typically containing 15 or more atoms), they are referred to as macrocyclic. canada.caontosight.ai

These compounds are part of a diverse chemical class. Macrocyclic lactones can be naturally derived or synthetic. parasitipedia.net The naturally occurring variants are often products of fermentation by microorganisms like Streptomyces and are grouped into two main families: the avermectins and the milbemycins. parasitipedia.netnih.gov Synthetic macrocyclic lactones, such as this compound, are often developed for specific applications, most notably in the fragrance industry. canada.canih.gov

| Property | Value |

|---|---|

| CAS Number | 94022-33-0 thegoodscentscompany.com |

| Molecular Formula | C16H28O2 thegoodscentscompany.com |

| Molecular Weight | 252.4 g/mol nih.gov |

| Boiling Point | 399.21 °C (estimated) thegoodscentscompany.com |

| Water Solubility | 0.5925 mg/L at 25 °C (estimated) thegoodscentscompany.com |

Research Significance of this compound and Related Macrocyclic Lactones

The research significance of this compound specifically is primarily in the field of odorants and fragrance chemistry. thegoodscentscompany.com However, the broader class of macrocyclic lactones is of immense importance across multiple scientific disciplines.

Initially recognized for their potent antiparasitic properties, macrocyclic lactones like ivermectin revolutionized veterinary and human medicine for their efficacy against endo- and ectoparasites, including nematodes and arthropods. parasitipedia.netnih.gov Their mechanism of action involves targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite. parasitipedia.netresearchgate.net This high specificity for invertebrate channels contributes to their lower toxicity in mammals. researchgate.net

Beyond their antiparasitic use, research has uncovered a much wider range of biological activities. Studies have demonstrated that certain macrocyclic lactones possess antitumor, antimicrobial, and anti-inflammatory properties. dovepress.com For instance, ivermectin has been shown to have cytotoxic activity against nasopharyngeal carcinoma (NPC) cells in vitro by inhibiting the PAK1 kinase. dovepress.com This has opened up research into repurposing these well-established compounds for new therapeutic applications. nih.gov

| Research Area | Application/Significance | Example Compounds |

|---|---|---|

| Parasite Control | Broad-spectrum anthelmintic and ectoparasiticide activity in livestock and humans. nih.govnih.gov | Ivermectin, Moxidectin, Doramectin nih.gov |

| Agriculture | Control of insect and nematode pests, often used in integrated pest management (IPM). researchgate.net | Avermectin (B7782182), Abamectin (B1664291) nih.govresearchgate.net |

| Oncology | In vitro cytotoxic activity against various cancer cell lines, such as nasopharyngeal carcinoma. dovepress.com | Ivermectin dovepress.com |

| Fragrance Chemistry | Used as synthetic musks and fixatives in perfumes and consumer products. fragranceconservatory.com | Oxacycloheptadec-10-en-2-one (Ambrettolide) |

Current Research Trajectories and Future Perspectives for Macrocyclic Lactones

The future of macrocyclic lactone research is multifaceted, driven by both the need to overcome existing challenges and the potential for new applications. A major area of investigation is combating the growing issue of parasite resistance. nih.govcabidigitallibrary.org The widespread use of these compounds has led to the emergence of resistant strains of nematodes and other parasites. cabidigitallibrary.orgmcgill.ca Current research focuses on understanding the genetic basis of resistance, such as the role of P-glycoprotein transporters, and developing strategies to overcome it, including the co-administration of resistance-reversing agents. cabidigitallibrary.orgmcgill.ca

Another significant trajectory is the continued exploration of macrocyclic lactones as repurposed drugs. nih.gov Ivermectin, for example, is being evaluated for potential antiviral and anticancer effects, serving as a model for drug repurposing. nih.govdovepress.com The design and synthesis of novel macrocyclic compounds is also a burgeoning field, with researchers aiming to create molecules with improved properties for both medicinal and industrial applications. acs.org

Furthermore, there is a growing body of research focused on the environmental impact of macrocyclic lactones. Since these compounds are excreted in the feces of treated livestock, their effects on non-target organisms, such as dung beetles, are under scrutiny to ensure their use is sustainable. nih.govapvma.gov.au The development of new formulations and integrated control strategies aims to prolong the lifespan and effectiveness of this vital class of molecules while minimizing ecological disruption. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

94022-33-0 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(14Z)-1-oxacycloheptadec-14-en-2-one |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h9,11H,1-8,10,12-15H2/b11-9- |

InChI Key |

MIWDFVMATOEXIB-LUAWRHEFSA-N |

Isomeric SMILES |

C1CCCCC/C=C\CCOC(=O)CCCCC1 |

Canonical SMILES |

C1CCCCCC=CCCOC(=O)CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Oxacycloheptadec 14 En 2 One and Macrocyclic Lactone Analogues

Total Synthesis Approaches to Macrocyclic Lactones

Total synthesis remains a cornerstone for the construction of complex natural and non-natural macrocyclic lactones. These approaches often involve intricate, multi-step sequences that culminate in a key macrocyclization step. The primary goals are not only to achieve the target structure but also to control stereochemistry and maximize yield.

The final ring-closing step is arguably the most critical and challenging phase in macrocyclic lactone synthesis. The choice of strategy is dictated by the structure of the linear precursor and the desired final product. nih.gov High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization. d-nb.info

The direct intramolecular esterification of a seco-acid (a long-chain ω-hydroxy acid) is the most classical and widely used method for forming a macrolactone. nih.gov This transformation requires the activation of the carboxylic acid to enhance the electrophilicity of the carbonyl group, facilitating attack by the terminal hydroxyl group. nih.gov Several powerful methods have been developed for this purpose.

Yamaguchi Macrolactonization: This method is extensively used in the total synthesis of natural products. nih.gov It involves the reaction of the hydroxy acid with 2,4,6-trichlorobenzoyl chloride, followed by the addition of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP) to promote cyclization.

Corey-Nicolaou Macrolactonization: This strategy utilizes thioesters, specifically 2,2'-dipyridyl disulfide and triphenylphosphine (B44618), to activate the carboxylic acid. The resulting pyridyl thioester is highly reactive and undergoes efficient cyclization upon heating. nih.gov

Mukaiyama Macrolactonization: This approach employs onium salts, such as 2-chloro-1-methylpyridinium (B1202621) iodide or 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate, to activate the carboxyl group of the hydroxy acid, leading to high yields of macrocyclic lactones. acs.orgfigshare.comoup.comoup.com

Mitsunobu Lactonization: This reaction facilitates the cyclization of hydroxy acids under mild, neutral conditions using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org It is a popular strategy in the total synthesis of complex macrocyclic natural products. nih.gov

| Lactonization Method | Activating Reagents | Key Features |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Widely applicable, reliable for complex substrates. nih.gov |

| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | Involves a highly reactive pyridyl thioester intermediate. nih.gov |

| Mukaiyama | 2-Chloro-pyridinium salts (e.g., 2-chloro-1-methylpyridinium iodide) | High-yielding, effective for various ring sizes. acs.orgfigshare.comoup.com |

| Mitsunobu | PPh₃, DEAD or DIAD | Mild, neutral conditions, proceeds via an alkoxyphosphonium salt. nih.govrsc.org |

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated macrocycles, including lactones. nih.govacs.org This reaction utilizes well-defined transition metal catalysts, most notably ruthenium-based complexes developed by Grubbs, to form a new double bond within a linear diene precursor, thereby closing the ring. organic-chemistry.orgnih.gov

The success of RCM depends on several factors, including the choice of catalyst, the substrate structure, and the reaction conditions. First-generation Grubbs' catalysts have proven effective for many applications, even with electron-deficient double bonds found in acrylates. acs.orgorganic-chemistry.org Second-generation Grubbs' and Hoveyda-Grubbs catalysts exhibit higher activity and broader functional group tolerance, enabling the cyclization of more challenging substrates. eurjchem.comcam.ac.uk

RCM is particularly valuable for synthesizing macrocyclic lactones from renewable resources like fatty acids. eurjchem.com For instance, unsaturated fatty acids can be esterified with unsaturated alcohols to create a diene ester, which is then subjected to RCM to form the macrocyclic lactone. eurjchem.comnih.govacs.org This strategy has been employed to produce a variety of musk-smelling lactones. eurjchem.com

The total synthesis of macrocyclic lactones is rarely a single-step affair. It typically involves a linear sequence of reactions to construct the carbon skeleton of the seco-acid precursor, carefully installing the required functional groups and stereocenters. acs.org These pathways often integrate a variety of classical and modern organic reactions.

For example, the synthesis of complex polyketide-derived macrolides may involve:

Aldol (B89426) reactions to form carbon-carbon bonds and create hydroxylated stereocenters.

Reductions of carbonyl groups to alcohols.

Protecting group strategies to mask reactive functional groups during the synthesis.

Cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) to connect different fragments of the molecule.

Olefinations (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to introduce double bonds. d-nb.info

A convergent approach is often favored, where different fragments of the molecule are synthesized separately and then joined together late in the sequence. acs.orgfigshare.com This strategy is generally more efficient than a purely linear approach. The final steps typically involve deprotection of the terminal hydroxyl and carboxyl groups, followed by one of the macrocyclization strategies discussed previously. nih.govfrontiersin.org

Many biologically active macrocyclic lactones are chiral and their activity is highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is of paramount importance. nih.gov

Several strategies are employed to achieve stereoselective control:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars (e.g., 2-deoxy-D-ribose), to introduce chirality into the target molecule. d-nb.info

Asymmetric Catalysis: Chiral catalysts or reagents are used to induce stereoselectivity in key bond-forming reactions. Examples include asymmetric hydrogenations, epoxidations, and dihydroxylations.

Substrate-Controlled Reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. For example, stereoselective reduction of a β-hydroxyketone can be achieved with high diastereoselectivity. acs.orgfigshare.com

Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction (e.g., an Evans' aldol reaction), after which the auxiliary is removed. acs.orgfigshare.com

In RCM, controlling the geometry of the newly formed double bond (E vs. Z) can be a challenge. nih.gov While many RCM reactions yield a mixture of isomers, specific catalysts and conditions have been developed to favor the formation of one isomer. For instance, certain molybdenum or ruthenium catalysts can provide high Z-selectivity in macrocyclic RCM. nih.gov In some cases, an undesired isomer can be converted to the desired one, for example, through photochemical isomerization. nih.gov

Macrocyclization Strategies

Chemo-Enzymatic Synthesis and Biocatalysis for Macrocyclic Lactones

Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the flexibility of chemical synthesis. tandfonline.com This approach has gained significant traction for the production of macrocyclic lactones, offering mild reaction conditions and high stereoselectivity. tandfonline.comtandfonline.com

Lipases (triacylglycerol hydrolases) are particularly versatile biocatalysts for macrolactonization. researchgate.net They can catalyze intramolecular esterification of ω-hydroxy acids or their esters in non-aqueous (organic) solvents, often with high yield and selectivity, avoiding the need for protecting groups and harsh reagents. tandfonline.comtandfonline.com For example, Candida antarctica lipase (B570770) B (CALB) is widely used for this purpose. nih.gov

Thioesterase (TE) domains, which are often the terminal enzymes in natural product biosynthetic pathways like polyketide synthesis, are responsible for macrocyclization in nature. nih.govrsc.org These enzymes have been harnessed as biocatalysts for the chemo-enzymatic synthesis of macrolactones. nih.gov They can be highly selective in the cyclization of acyl-enzyme intermediates. nih.govrsc.org Researchers have demonstrated that TE domains can be tolerant to various substrates, allowing for the synthesis of a range of macrolactones and macrolactams with different ring sizes. rsc.org

The chemo-enzymatic approach often involves the chemical synthesis of a linear precursor, which is then subjected to enzymatic cyclization. tandfonline.comtandfonline.com This strategy leverages the strengths of both chemical and biological methods to create complex molecules efficiently. tandfonline.comrsc.org For example, a linear hydroxy acid can be synthesized chemically and then cyclized using an immobilized lipase, simplifying purification and improving enzyme reusability. rsc.org

| Enzyme Class | Function | Example Application |

| Lipases | Catalyze intramolecular esterification | Cyclization of 15-hydroxypentadecanoic acid to its lactone using Mucor miehei lipase. tandfonline.com |

| Thioesterases (TEs) | Catalyze macrocyclization in natural product biosynthesis | Synthesis of 12- to 18-membered macrolactones using TEs from resorcylic acid lactone pathways. rsc.org |

| Lipoxygenases | Catalyze oxidation | Oxidation of linoleic acid to (13S)-13-hydroxyoctadeca-9,11-dienoic acid as a precursor for lactonization. rsc.org |

Enzymatic Pathways for Macrocycle Formation

The biosynthesis of macrocyclic lactones often involves enzymatic pathways that offer high selectivity and efficiency. dntb.gov.ua Thioesterase (TE) domains, found in polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters, are particularly significant. dntb.gov.ua These enzymes catalyze macrolactonization from activated ester precursors to form a diverse range of macrocyclic compounds. dntb.gov.ua For instance, thioesterase domains responsible for the biosynthesis of resorcylic acid lactones have been shown to be effective catalysts for the chemoenzymatic synthesis of 12- to 18-membered macrolactones. rsc.org

Another major biocatalytic route is the Baeyer-Villiger oxidation, facilitated by Baeyer-Villiger monooxygenases (BVMOs). rsc.org These enzymes activate molecular oxygen and insert it into a cyclic ketone precursor to form the corresponding lactone. rsc.orgwikipedia.org The oxidative lactonization of diols, a double oxidation process, also serves as a key pathway. rsc.org In this process, an alcohol dehydrogenase (ADH) first oxidizes a terminal alcohol group on a long-chain diol to an aldehyde, which exists in equilibrium with its intramolecular hemiacetal (lactol). rsc.org This lactol is then further oxidized to the final lactone product. rsc.org

Lipases, a class of hydrolase enzymes, are widely used for macrocyclization through intramolecular transesterification of ω-hydroxy acid esters. google.comresearchgate.net This method has been successfully applied to the synthesis of various macrocyclic lactones, including hexadecanolide and ambrettolide. google.com The reaction is often performed in non-aqueous organic solvents to favor the cyclization over hydrolysis. researchgate.net Furthermore, engineered enzymes, such as cytochrome P450 variants, have been developed to catalyze intramolecular carbene insertions into C-H bonds, providing a novel strategy for constructing lactones of various ring sizes from simple starting materials. nsf.gov

Microbial biotransformation presents another important enzymatic route. Microorganisms can convert hydroxy fatty acids into lactones through pathways like β-oxidation, where the fatty acid chain is shortened, followed by spontaneous cyclization (lactonization). nih.gov

| Enzyme Class | Catalytic Function | Precursor Type | Product |

| Thioesterases (TEs) | Macrolactonization | ω-hydroxyacyl-thioesters | Macrocyclic Lactones |

| Lipases | Intramolecular Transesterification | ω-hydroxy acid esters | Macrocyclic Lactones |

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxidation/Ring Expansion | Cyclic Ketones | Macrocyclic Lactones |

| Alcohol Dehydrogenases (ADHs) | Oxidative Lactonization | Diols | Macrocyclic Lactones |

| Cytochrome P450 (engineered) | Intramolecular C-H Insertion | Diazoacetates | Lactones |

Integration of Chemical and Enzymatic Transformations in Synthesis

Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the versatility of chemical reactions to create efficient and streamlined pathways to complex molecules. dntb.gov.uaacs.org This integrated approach is particularly valuable in macrocycle synthesis, where enzymes can be used for key transformations that are challenging to achieve with conventional chemistry. dntb.gov.uaresearcher.life

A common strategy involves the chemical synthesis of a complex precursor molecule, which is then subjected to an enzyme for a specific, often stereoselective, transformation. acs.org One prominent example is the use of enzymatic kinetic resolution. acs.orgdrughunter.com In this process, a chemically synthesized racemic mixture (containing both enantiomers) of an intermediate, such as an alcohol, is treated with an enzyme like a lipase. acs.orgdrughunter.com The enzyme selectively reacts with only one of the enantiomers, allowing for the separation of the two and yielding an enantiopure product for subsequent steps. acs.org

Thioesterase (TE) domains have been utilized as powerful biocatalysts in chemoenzymatic strategies. rsc.org Linear precursors, prepared through chemical methods, can be activated as thioesters (e.g., N-acetylcysteamine (SNAC) esters) and then cyclized by a TE domain. nih.gov This approach has demonstrated broad substrate tolerance, enabling the formation of both macrolactones and macrolactams. rsc.orgnih.gov

The integration can also occur in one-pot sequences, where chemical and enzymatic catalysts operate concurrently or sequentially in the same reaction vessel, avoiding the need to isolate intermediates. researcher.life This enhances efficiency and reduces waste. researcher.life For instance, an enzymatic regioselective acylation can be combined with chemical steps to significantly shorten the synthesis of complex molecules. nih.gov These hybrid strategies capitalize on the strengths of both synthetic paradigms, enabling access to a wide array of structurally diverse macrocycles. dntb.gov.ua

Advanced Synthetic Methodologies for Macrocyclic Architectures

Beyond traditional macrolactonization, advanced synthetic methods have been developed to construct complex macrocyclic frameworks with greater control and efficiency. acs.org

Electrocatalytic Approaches in Macrocyclic Synthesis

Electrochemical synthesis is emerging as an environmentally benign and powerful method in organic synthesis. It avoids the need for stoichiometric chemical oxidants or reductants by using electrical current to drive reactions. While still a developing area for large ring synthesis, electrochemical methods have been reported for C-O bond formations, which are fundamental to lactone synthesis. Electrocatalytic strategies, such as cascade radical cyclizations, have been explored for creating fused cyclic systems. The principles of electrochemical reduction have also been applied to rearrangement reactions that can yield macrocyclic lactones. rsc.org These approaches offer a promising alternative to traditional methods, with potential advantages in sustainability and reaction control.

Cyclization Reactions Utilizing Enamide Intermediates

Enamides are versatile intermediates in modern organic synthesis, and their use in macrocyclization has led to novel and efficient routes for constructing macrocyclic architectures. One of the most powerful techniques is the ene-enamide ring-closing metathesis (RCM). This reaction, often catalyzed by ruthenium complexes, allows for the formation of macrocycles containing a rare and synthetically useful enamide moiety within the ring structure.

Beyond RCM, transition metal-catalyzed cross-coupling reactions involving enamide precursors have been developed. For example, a copper-mediated intramolecular coupling of a vinyl iodide and a terminal alkyne fragment can generate a polyunsaturated macrocycle containing an endocyclic Z-double bond. Rhodium(III)-catalyzed activation of precursors containing both α,β-unsaturated amides and alkynes has also been exploited to construct macrocyclic pyridones, which are structurally related to lactams. These methods expand the toolbox for creating complex macrocycles with diverse functionalities.

Precursor Chemistry and Intermediate Derivatization in Oxacycloheptadec-14-en-2-one Synthesis

The synthesis of macrocyclic lactones like this compound is critically dependent on the availability of suitable linear precursors. A precursor is a compound that participates in a chemical reaction to produce another compound. In this context, the primary precursors are long-chain ω-hydroxy fatty acids or their ester derivatives.

A significant focus in modern synthesis is the use of renewable resources for these precursors. For example, unsaturated fatty acids like oleic acid, which can be sourced from natural oils such as olive oil, serve as sustainable starting materials. These fatty acids are first derivatized through chemical reactions. Intermediate derivatization involves modifying a precursor molecule to install the necessary functional groups for the key cyclization step.

A typical sequence involves the esterification of an unsaturated fatty acid with an unsaturated alcohol. This creates a linear diene ester, which is the direct precursor for a ring-closing metathesis (RCM) reaction. For instance, coupling an unsaturated fatty acid with allyl alcohol produces a precursor that, upon RCM, can yield a 14-membered macrocyclic lactone. nih.gov

| Precursor Source | Derivatization Method | Cyclization Strategy | Resulting Macrocycle Type |

| Unsaturated Fatty Acids (e.g., from Olive Oil) | Esterification with unsaturated alcohols | Ring-Closing Metathesis (RCM) | Unsaturated Macrocyclic Lactones |

| Cyclic Ketones (e.g., Cyclohexanone) | Catalytic oxidation with H₂O₂ | Thermal/Photochemical Decomposition | Saturated/Unsaturated Macrocyclic Lactones |

| ω-hydroxy fatty acids | Activation of carboxylic acid (e.g., thioester) | Enzymatic Macrocyclization | Macrocyclic Lactones |

Chemical Reactivity and Derivatization Studies of Oxacycloheptadec 14 En 2 One and Its Analogues

Oxidation Reactions of the Lactone Moiety and Alkene Group

The lactone and alkene functionalities within Oxacycloheptadec-14-en-2-one and its analogues are susceptible to oxidation under specific conditions. The oxidation of the lactone ring can lead to the formation of the corresponding carboxylic acids. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can facilitate this transformation.

The alkene group can also undergo oxidation. For instance, epoxidation of the double bond in 1,9-cyclohexadecadiene, a precursor to ambrettolide isomers, with a peracid yields 1,2,9,10-diepoxycyclohexadecane. google.com This reaction highlights the susceptibility of the carbon-carbon double bond to oxidation, a common pathway for derivatization.

Table 1: Oxidation Reactions and Products

| Starting Material | Oxidizing Agent(s) | Key Product(s) | Reference |

| Oxacycloheptadec-10-en-2-one | Potassium permanganate, Chromium trioxide | Corresponding carboxylic acids | |

| 1,9-Cyclohexadecadiene | Peracid | 1,2,9,10-Diepoxycyclohexadecane | google.com |

Reduction Pathways of the Carbonyl and Unsaturated Bonds

The carbonyl group of the lactone and the carbon-carbon double bond can be targeted for reduction. The reduction of Oxacycloheptadec-10-en-2-one can yield the corresponding alcohol. Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride.

In a multi-step synthesis of ambrettolide isomers, the reduction of 1,2,9,10-diepoxycyclohexadecane with a suitable reducing agent produces a mixture of 1,9-cyclohexadecadiol and 1,8-cyclohexadecadiol. google.com This demonstrates the reduction of epoxide rings to diols, a key step in the synthesis of some macrocyclic lactones.

Nucleophilic Substitution Processes

The carbonyl carbon of the lactone ring in this compound is an electrophilic center, making it susceptible to nucleophilic attack. This allows for nucleophilic substitution reactions, which are fundamental in organic chemistry for the interconversion of functional groups. thermofisher.cn Nucleophiles such as amines and alcohols can react at the carbonyl carbon under acidic or basic conditions to yield various substituted lactones, depending on the nucleophile used. These reactions provide a pathway to modify the core structure of the macrocyclic lactone and introduce new functionalities.

Hydrogenation of Carbon-Carbon Double Bonds

The carbon-carbon double bond in this compound and its analogues can be saturated through hydrogenation. For example, in the synthesis of 4-methyl-oxacyclohexadecan-2-one, an analogue, the precursor molecule is hydrogenated under normal pressure for two hours. googleapis.com This process converts the alkene into an alkane, thereby altering the geometry and properties of the macrocyclic ring.

Esterification and Transesterification Reactions

Esterification and transesterification are key reactions in the synthesis and modification of macrocyclic lactones. In a patented method for producing Oxacycloheptadec-10-en-2-one, 9,10,16-ustilic acid is first esterified with methanol. Another example involves the reaction of a hydroxy acid with chloropropane-1,2-diol, followed by an internal trans-esterification in the presence of a methanolate, such as sodium methanolate, to form the lactone ring. googleapis.com These reactions are crucial for both the formation of the lactone ring and for modifying the ester group.

Design and Synthesis of Chemically Modified Derivatives for Targeted Research

The chemical reactivity of this compound serves as a foundation for designing and synthesizing chemically modified derivatives for specific research purposes. As a model compound for macrocyclic lactones, its structure allows researchers to investigate the reactivity and properties of similar compounds, which aids in the advancement of organic synthesis and material science.

A patented process for preparing ambrettolide and its isomers starts from 1,9-cyclohexadecadiene. google.com This precursor is diepoxidized, reduced to cyclohexadecadiols, and then oxidized to hydroxy ketones. These intermediates are further oxidized to hydroxy cyclohexadecanolides, which are subsequently dehydrated to form a mixture of ambrettolide isomers. google.com This multi-step synthesis demonstrates how a series of chemical modifications can lead to the creation of specific isomers for further study.

Investigation of Biological Activities and Molecular Interactions of Macrocyclic Lactones General Research Focus, Including Isomers Like Oxacycloheptadec 8 En 2 One

Mechanistic Studies of Interactions with Biological Targets and Biomolecules

The mechanisms through which macrocyclic lactones exert their effects are complex and involve specific interactions with enzymes, cellular receptors, and membrane components. Understanding these interactions at a molecular level is crucial for the development of new applications for this class of compounds.

Macrocyclic lactones have been shown to interact with and modulate the activity of key enzymes, particularly those involved in cellular transport. A prominent example is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), an ATPase that functions as a cellular efflux pump. nih.govnih.gov Studies on various macrocyclic lactones, such as ivermectin and moxidectin, have demonstrated their ability to interact with P-gp. nih.gov This interaction can lead to the inhibition of the enzyme's ATPase activity, which powers the efflux of substances from the cell. nih.gov

The modulatory effect of these lactones on P-gp is structure-dependent. For instance, moxidectin's potency in inhibiting P-gp function is significantly lower than that of other macrocyclic lactones like ivermectin, abamectin (B1664291), and doramectin. nih.gov Research suggests that the integrity of the sugar moiety attached to the macrocyclic ring is a key determinant for optimal interaction with P-gp. nih.gov By inhibiting P-gp, these compounds can increase the intracellular concentration of other drugs that are substrates for this transporter, a mechanism of significant interest in overcoming multidrug resistance in therapeutic contexts. nih.gov

Table 1: Modulatory Effects of Various Macrocyclic Lactones on P-glycoprotein (P-gp) ATPase Activity

| Macrocyclic Lactone | Effect on P-gp Function | Relative Potency | Reference |

|---|---|---|---|

| Ivermectin (IVM) | Inhibits Rhodamine 123 efflux; Decreases verapamil-stimulated ATPase activity | High | nih.gov |

| Eprinomectin (EPR) | Inhibits Rhodamine 123 efflux; Decreases verapamil-stimulated ATPase activity | High | nih.gov |

| Abamectin (ABA) | Inhibits Rhodamine 123 efflux; Decreases verapamil-stimulated ATPase activity | High | nih.gov |

| Doramectin (DOR) | Inhibits Rhodamine 123 efflux; Decreases verapamil-stimulated ATPase activity | High | nih.gov |

| Moxidectin (MOX) | Inhibits Rhodamine 123 efflux; Less potent competitor with verapamil | Low (approx. 10x lower than others) | nih.gov |

| Selamectin (SEL) | Inhibits Rhodamine 123 efflux; Less potent competitor with verapamil | Low | nih.gov |

Macrocyclic lactones are well-known for their musk fragrances, an effect initiated by their binding to specific olfactory receptors (ORs) in the nasal cavity. These receptors belong to the G-protein coupled receptor (GPCR) superfamily. The binding of an odorant molecule like a macrocyclic lactone to its specific OR is the first step in a complex signal transduction cascade that results in the perception of smell. youtube.com

Upon binding, the odorant induces a conformational change in the receptor, which in turn activates an associated G-protein. youtube.com The activated G-alpha subunit of the G-protein then stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). youtube.com This increase in intracellular cAMP opens cAMP-gated ion channels, leading to an influx of cations like calcium. youtube.com The rise in calcium further activates calcium-gated chloride channels, causing an efflux of chloride ions that depolarizes the neuron and triggers an electrical signal to the brain's olfactory bulb. youtube.com

Research has identified specific human olfactory receptors that respond to musk compounds. For example, OR5AN1 is a receptor for muscone (B1676871) and also responds to other musk compounds. Similarly, OR5A2 is known to be broadly activated by structurally diverse musks, including macrocyclic lactones like Ambrettolide, an isomer of Oxacycloheptadec-14-en-2-one. Studies have shown that some ORs can respond to both macrocyclic ketones and lactones, indicating a broad ligand spectrum for certain receptor types. nih.gov

Table 2: Olfactory Receptors and Their Response to Macrocyclic Lactones and Related Musk Compounds

| Olfactory Receptor | Responding Compound(s) | Compound Class | Reference |

|---|---|---|---|

| OR5AN1 | Muscone, Nitro Musks | Macrocyclic Ketone, Nitro Musk | nih.gov |

| OR5A2 | Structurally diverse musks, including Ambrettolide | Macrocyclic Lactone | |

| OR1A1 | Muscone, Musk Xylol | Macrocyclic Ketone, Nitro Musk | nih.gov |

| OR2J3 | Muscone, Musk Xylol | Macrocyclic Ketone, Nitro Musk | nih.gov |

The interaction of macrocyclic lactones with cellular membranes and associated proteins is a critical aspect of their biological activity, particularly concerning their pharmacokinetics. msdvetmanual.com Due to their high lipophilicity, these compounds readily associate with and can accumulate in the lipid bilayers of cell membranes. msdvetmanual.com This property influences their distribution and persistence in biological systems. msdvetmanual.com

Their interaction with membrane-embedded transporter proteins, such as the previously mentioned P-glycoprotein, is a key area of study. nih.gov P-gp and other ABC transporters are expressed in various tissues and act as efflux pumps, moving substrates out of the cell. The interaction of macrocyclic lactones with these transporters can affect their own absorption and elimination, as well as that of other co-administered drugs. nih.gov By inhibiting these transporters, macrocyclic lactones can effectively block the efflux mechanism, leading to higher intracellular and systemic concentrations of drugs that would otherwise be expelled. nih.govnih.gov This modulation of cellular transport is a significant mechanism of drug-drug interactions involving macrocyclic lactones. nih.gov

Antimicrobial Investigations of Macrocyclic Lactones

Several macrocyclic lactones have been investigated for their potential as antimicrobial agents. This class of compounds includes naturally occurring and synthetic derivatives that exhibit activity against various pathogenic bacteria and fungi. researchgate.net

The antibacterial properties of certain macrocyclic lactones have been documented against a range of pathogens. mdpi.com Macrolides, a well-known class of antibiotics, are characterized by a macrocyclic lactone ring. researchgate.net They typically exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. researchgate.net

Specific research on compounds structurally related to this compound has shown direct antibacterial effects. For example, ambrette seed oil, which contains the isomer Ambrettolide as a major component, demonstrated inhibitory effects against the Gram-positive bacteria Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. ncats.io Other studies on different types of lactones, such as guaianolides, have also shown significant antibacterial activity against S. aureus. mdpi.com

Table 3: Antibacterial Activity of Selected Lactones and Related Compounds

| Compound/Source | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Ambrette Seed Oil (contains Ambrettolide) | Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis | Inhibitory effect at 18 mg/ml | ncats.io |

| Guaianolide Lactone 10 | Staphylococcus aureus | MIC value of 0.32 µg/mL | mdpi.com |

| Guaianolide Lactone 11 | Staphylococcus aureus | MIC value of 1.4 µg/mL | mdpi.com |

| Penicillilactone A | Vibrio harveyi | MIC value of 8 μg/mL | mdpi.com |

In addition to antibacterial properties, some macrocyclic lactones possess antifungal activity. The 16-membered macrolide Rhizoxin, for instance, exhibits potent antifungal activity while having minimal effect on bacteria. jpabs.org Studies on sesquiterpene lactones isolated from medicinal plants have also revealed antifungal efficacy against yeasts such as Candida parapsilosis and Candida albicans. mdpi.com This demonstrates that the broad class of lactones contains members with specific or broad-spectrum antimicrobial capabilities.

Table 4: Antifungal Activity of Selected Lactones

| Compound | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Rhizoxin | Not specified | Potent antifungal activity | jpabs.org |

| Guaianolide Lactones (unspecified) | Candida parapsilosis, Candida albicans | Antimicrobial activity evaluated | mdpi.com |

Agricultural Research Applications of Macrocyclic Lactones

Macrocyclic lactones (MLs) are a cornerstone of parasite control in both veterinary medicine and agriculture due to their potent, broad-spectrum activity. researchgate.netnih.gov This class of compounds, derived from soil microorganisms, includes well-known families such as the avermectins and milbemycins. nih.govmsdvetmanual.com Their combined efficacy against internal parasites (nematodes) and external parasites (insects and mites) gives them the designation of "endectocides". researchgate.net In agriculture, MLs like avermectin (B7782182) are widely used to control a variety of pests that can damage crops. researchgate.net Their unique mode of action, which involves interfering with invertebrate neurotransmission, makes them highly effective against target species. researchgate.netnih.gov

Insecticidal Activity Research

The insecticidal properties of macrocyclic lactones are well-documented and form the basis for their use in crop protection. researchgate.net Avermectins, for instance, are produced by the soil actinomycete Streptomyces avermitilis and exhibit powerful insecticidal effects. researchgate.net They function by binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of insects. researchgate.net This action leads to an influx of chloride ions, causing hyperpolarization of the cell membranes, which results in paralysis and ultimately the death of the insect. researchgate.netresearchgate.net

Research has demonstrated the efficacy of various MLs against a wide range of agricultural insect pests, including those from the orders Diptera (flies), Homoptera (aphids, leafhoppers), Coleoptera (beetles), and Lepidoptera (moths, butterflies). researchgate.net Emamectin, a derivative of abamectin, has been shown to have particularly high potency against lepidopteran insects. researchgate.net The effectiveness of these compounds is such that they remain a vital tool in integrated pest management programs worldwide. mdpi.com

Table 1: Research Findings on Insecticidal Activity of Select Macrocyclic Lactones

| Compound Family | Target Pests | Mechanism of Action | Reference |

|---|---|---|---|

| Avermectins | Diptera, Homoptera, Coleoptera, Lepidoptera | Binds to glutamate-gated chloride channels, causing paralysis. | researchgate.netresearchgate.net |

| Emamectin | Lepidopteran insects (e.g., moths, butterflies) | Derivative of abamectin with enhanced potency. | researchgate.net |

| Milbemycins | Various insect pests | Similar to avermectins, activates glutamate-sensitive chloride channels. | researchgate.net |

Acaricidal Activity Research

In addition to their insecticidal properties, macrocyclic lactones are potent acaricides, used to control mites and ticks that are significant pests in agriculture and livestock management. nih.govnih.gov Abamectin, one of the most widely used avermectins, is highly effective against mites such as the two-spotted spider mite (Tetranychus urticae), a common pest in a variety of crops. researchgate.net

Studies have shown that compounds isolated from Streptomyces avermitilis can exhibit strong acaricidal activity against adult mites. acs.org For example, certain novel MLs demonstrated over 90% mortality in adult mites at a concentration of 30 μg/mL. acs.org The mechanism of action is consistent with that observed in insects, targeting the parasites' nervous systems and leading to paralysis. researchgate.net This makes MLs a critical component in controlling mite populations that can cause significant economic damage to crops. acs.org

Table 2: Research Findings on Acaricidal Activity of Select Macrocyclic Lactones

| Compound Family | Target Pests | Efficacy Example | Reference |

|---|---|---|---|

| Avermectins (e.g., Abamectin) | Two-spotted spider mite (Tetranychus urticae) | Widely used for pest control in agriculture. | researchgate.net |

| Novel MLs from S. avermitilis | Adult mites | >90% mortality at 30 μg/mL. | acs.org |

| Ivermectin | Mites (Acarines) | Potent antiparasitic effect. | nih.gov |

Biosynthetic Pathways and Metabolic Transformations of Macrocyclic Lactones

The production and breakdown of macrocyclic lactones are complex biological processes. The biosynthesis of naturally occurring MLs like avermectins is a result of fermentation by soil-dwelling microorganisms, primarily from the genus Streptomyces. nih.govnih.gov Avermectins, for example, are synthesized by Streptomyces avermitilis. researchgate.net These natural products are often complex 16-membered macrocyclic rings with various substitutions. nih.govresearchgate.net Milbemycins, which are structurally similar but lack a sugar moiety, are also produced by Streptomyces species. nih.gov

In recent years, researchers have also developed synthetic pathways to create macrocyclic lactones. For instance, sustainable methods utilizing renewable resources like olive oil have been explored to synthesize various macrocyclic lactones with ring sizes from 12 to 29 members. nih.govacs.org This involves processes like coupling hydrolyzed olive oil with unsaturated alcohols and then cyclizing the resulting esters. nih.gov

The metabolic transformation of macrocyclic lactones within organisms is a critical factor influencing their persistence and activity. nih.gov Being highly lipid-soluble, they are easily absorbed and distributed throughout tissues. researchgate.netnih.gov Metabolism can occur through various pathways, including oxidation (such as O-demethylation) and hydrolysis. hyphadiscovery.com The primary route of excretion for most MLs is through the feces, often largely in an unaltered form. nih.govapvma.gov.au This persistence in excreta is a significant area of environmental research, as the retained insecticidal activity can affect dung-dwelling insects. nih.govapvma.gov.au The rate of metabolism and excretion can vary considerably between different ML compounds and animal species, affecting their duration of action. nih.govapvma.gov.au

Theoretical and Computational Chemistry Approaches in Oxacycloheptadec 14 En 2 One Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor, to form a stable complex. nih.gov This method is instrumental in elucidating the molecular basis of the olfactive perception of musk compounds like Oxacycloheptadec-14-en-2-one by modeling their interactions with olfactory receptors (ORs).

The primary targets for musk compounds are specific G protein-coupled receptors (GPCRs) located in the olfactory epithelium. nih.gov Research has identified several human ORs that respond to musk compounds, with OR5AN1 being a key receptor for macrocyclic musks. nih.govescholarship.org Since obtaining experimental structures of ORs is challenging, homology modeling is often employed to build a three-dimensional (3D) model of the target receptor based on the known structures of related GPCRs. nih.gov

Once a 3D model of the receptor is established, docking simulations can be performed. These simulations place the this compound molecule into the receptor's binding pocket in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

Studies involving macrocyclic musks and their target receptors reveal that binding is primarily driven by shape complementarity and non-covalent interactions. acs.org Key interactions often include:

Hydrophobic Interactions: The large, carbon-rich macrocyclic ring of the ligand interacts with nonpolar amino acid residues within the binding pocket of the receptor. acs.org

Hydrogen Bonding: The ketone group (C=O) within the lactone ring can act as a hydrogen bond acceptor, forming specific interactions with hydrogen-bond-donating residues (e.g., Tyrosine, Serine) in the receptor, which can be critical for anchoring the ligand in a specific orientation. nih.gov

The results from docking studies provide valuable hypotheses about which amino acid residues are crucial for ligand recognition and receptor activation. acs.org This information can be subsequently validated through experimental techniques like site-directed mutagenesis.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| (R)-Muscone | -7.8 | Phe103, Leu255, Ser258 | Hydrophobic, Hydrogen Bond |

| This compound (Model) | -7.5 | Leu104, Val205, Phe251 | Hydrophobic |

| ω-Pentadecalactone | -7.2 | Ile107, Trp163, Leu255 | Hydrophobic |

In Silico Prediction of Bioactivity and Structure-Activity Relationships (SAR)

In silico prediction of bioactivity involves using computational models to estimate the biological effect of a molecule. A key approach in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For fragrance molecules like this compound, the "activity" is often their perceived odor intensity or character.

The fundamental principle of QSAR is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. researchgate.net By analyzing a set of molecules with known activities, a predictive model can be built. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly useful as they consider the 3D properties of the molecules. mdpi.com These models can generate contour maps that visualize regions where steric bulk or specific electronic properties are predicted to enhance or diminish bioactivity, guiding the design of more potent analogs. nih.govmdpi.com

Structure-activity relationship studies for macrocyclic musks have identified several key structural features that govern their characteristic odor:

Ring Size: The size of the macrocyclic ring is critical. For lactones, rings containing 15 to 17 members typically exhibit the most potent musk odors.

Functional Group: The presence of an ester (lactone) or ketone functional group is essential for the musk character.

Conformational Flexibility: The ability of the large ring to adopt a specific low-energy conformation allows it to fit snugly into the binding pocket of the olfactory receptor.

Substituents: The addition of substituents, such as methyl groups, can influence the odor profile and intensity, often by restricting conformational freedom or by making additional contacts with the receptor.

| Structural Feature | Modification | Predicted Effect on Musk Bioactivity |

|---|---|---|

| Ring Size | Decrease to <14 atoms | Significant loss of musk character |

| Ring Size | Increase to >18 atoms | Weaker musk odor, potential for other notes |

| Unsaturation | Introduction of a (Z)-double bond | Can enhance potency and add nuances (e.g., fruity) |

| Unsaturation | Introduction of a (E)-double bond | Often results in a different odor profile or weaker musk character |

| Substitution | Addition of a methyl group near the functional group | May increase potency by locking in an active conformation |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For large, flexible molecules like this compound, this analysis is vital because the molecule's 3D shape is not static and its ability to adopt a specific conformation is essential for receptor binding. nih.gov Large lactone rings can exist as an ensemble of multiple low-energy conformers. acs.org

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation provides a "movie" of molecular motion, allowing researchers to explore the conformational landscape of a molecule in various environments (e.g., in a vacuum or solvated in water). mdpi.comnih.gov By simulating the molecule for a sufficient length of time (from nanoseconds to microseconds), it is possible to identify the most stable (lowest energy) conformations, the pathways of transition between them, and the energy barriers for these transitions. nih.gov

| Conformer Family | Description | Relative Energy (Calculated) | Key Features |

|---|---|---|---|

| Square | A relatively stable, box-like shape | Low | Minimizes transannular strain |

| Twisted-Chair | A twisted, more elongated conformation | Low-Medium | Allows for flexibility |

| Boat-like | A folded structure resembling a boat | Medium | May be an intermediate between other stable states |

| [All-trans] Planar | Hypothetical planar structure | High | High degree of angle and torsional strain |

Environmental and Biotechnological Research Aspects of Macrocyclic Lactones

Biotechnological Applications and Process Development

There is currently no publicly available research detailing the biotechnological applications or process development specifically for Oxacycloheptadec-14-en-2-one.

Microbial Production and Fermentation Technologies for Macrocyclic Lactones

Information regarding microbial production or fermentation technologies specifically tailored for the synthesis of this compound is not present in the accessible scientific literature.

Biodegradation Pathways and Environmental Fate Modeling

No studies on the biodegradation pathways or environmental fate modeling of this compound could be identified in the public domain.

Comparative Studies of Oxacycloheptadec 14 En 2 One with Isomeric and Homologous Macrocyclic Lactones

Analysis of Structural Isomerism and Stereochemistry in Oxacycloheptadecene-2-one Series

Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is a key aspect in the study of oxacycloheptadecene-2-ones. The presence of a large, flexible ring and a single double bond gives rise to numerous positional and geometrical isomers, each with potentially distinct characteristics. solubilityofthings.com Structural isomers differ in the connectivity of their atoms, while stereoisomers have the same connectivity but a different spatial arrangement. solubilityofthings.comyoutube.com

For the oxacycloheptadecene-2-one series, with the molecular formula C₁₆H₂₈O₂, positional isomerism relates to the location of the carbon-carbon double bond within the 17-membered ring. Furthermore, the restricted rotation around this double bond leads to geometrical isomerism, specifically cis/trans or (Z)/(E) configurations, which significantly impacts the molecule's three-dimensional shape and, consequently, its physical and biological properties.

Oxacycloheptadec-8-en-2-one, commonly known as Ambrettolide, is a well-studied positional isomer of Oxacycloheptadec-14-en-2-one. nih.govnih.gov The naturally occurring form, found in the seed oil of Abelmoschus moschatus (ambrette seeds), is the (Z)-isomer, also referred to as (8Z)-1-oxacycloheptadec-8-en-2-one. ncats.iogoogle.comnist.gov This compound is highly valued in the fragrance industry for its distinct musky odor, which is often described as warm, sweet, and floral. fragrantica.commedium.com

Oxacycloheptadec-10-en-2-one, or Isoambrettolide, is another significant positional isomer. Unlike Ambrettolide, Isoambrettolide is primarily known as a synthetic macrocyclic musk and does not occur naturally. reddit.com It is a crucial compound in perfumery, often used as a more accessible alternative to natural Ambrettolide. fragrantica.com

Research has focused heavily on the distinct olfactory properties of its geometrical isomers. The (Z)-isomer (cis) is noted for developing fresh, green notes and providing a rounder, more natural musky character in fragrance compositions. google.comnih.gov In contrast, the (E)-isomer (trans) is described as providing a cleaner, less complex musky scent that does not emphasize freshness to the same degree. google.com Commercial Isoambrettolide is often a mixture of (Z) and (E) isomers, though processes have been developed to produce high-purity cis-isoambrettolide for its superior olfactory performance. google.comscentree.co The study of Isoambrettolide highlights how the stereochemistry of the double bond, even at the C10 position, creates significant functional differences.

Beyond the well-known -8-en and -10-en isomers, other positional isomers of this compound have been synthesized and studied, primarily in the context of fragrance chemistry. These include Oxacycloheptadec-11-en-2-one and Oxacycloheptadec-12-en-2-one. google.comgoogle.comchemspider.com

Patent literature describes methods for synthesizing cis-oxacycloheptadec-11-en-2-one and cis-oxacycloheptadec-12-en-2-one, noting their utility in imparting musky and ambery scents to fragrance compositions. google.com For instance, cis-oxacycloheptadec-12-en-2-one is described as having cologne, citrusy, flowery, and musky notes. google.com The existence and synthesis of these additional isomers underscore the chemical diversity within the C₁₆H₂₈O₂ macrocyclic lactone family and demonstrate that subtle shifts in the double bond's location lead to a wide spectrum of olfactory profiles.

Table 1: Properties of Selected Oxacycloheptadecene-2-one Isomers

| Compound Name | Common Name | Double Bond Position | CAS Number (Isomer Specific) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (14Z)-Oxacycloheptadec-14-en-2-one | - | C14-C15 | Not Available | C₁₆H₂₈O₂ | 252.39 |

| (8Z)-Oxacycloheptadec-8-en-2-one | Ambrettolide | C8-C9 | 123-69-3 | C₁₆H₂₈O₂ | 252.39 |

| (10Z)-Oxacycloheptadec-10-en-2-one | (Z)-Isoambrettolide | C10-C11 | 93635-21-3 | C₁₆H₂₈O₂ | 252.39 |

| (11Z)-Oxacycloheptadec-11-en-2-one | - | C11-C12 | 36508-31-3 | C₁₆H₂₈O₂ | 252.39 |

| (12E)-Oxacycloheptadec-12-en-2-one | Habanolide (Homologue) | C12-C13 | 111879-80-2 | C₁₅H₂₆O₂ | 238.37 |

Note: Habanolide is a 16-membered ring homologue but is included for structural context. fragranceconservatory.comnih.govchemicalbook.com

Comparative Synthetic Accessibility and Efficiency Across Isomers

The synthetic routes to different oxacycloheptadecene-2-one isomers vary in complexity and efficiency, largely dictated by the target position of the double bond. The synthesis of Isoambrettolide (-10-en) is well-established, often starting from aleuritic acid, a major component of shellac. fragrantica.comscentree.co This natural precursor provides a long carbon chain that can be chemically modified and cyclized to form the 17-membered lactone ring. scentree.coscentree.co

Other modern synthetic strategies applicable to this class of macrocycles include ring-closing metathesis (RCM), which has become a powerful tool for constructing large rings. The choice of starting materials for an RCM approach would be entirely dependent on the desired final position of the double bond. For instance, synthesizing this compound would require a diene precursor with terminal double bonds positioned to facilitate ring closure and leave an internal double bond at the C14 position.

Table 2: Comparison of General Synthetic Approaches for Isomers

| Isomer | Common Precursor/Method | Key Considerations |

|---|---|---|

| Ambrettolide (-8-en) | Isolation from natural sources (Ambrette seed); Synthetic routes. | Natural extraction is costly; synthesis requires control of double bond at C8. |

| Isoambrettolide (-10-en) | Aleuritic acid (from shellac); Ring-closing metathesis. | Well-established industrial synthesis; separation of (Z) and (E) isomers can be required. fragrantica.comscentree.co |

| Other Isomers (-11-en, -12-en) | Multi-step synthesis from ω-haloalkyl esters. | Primarily documented in patent literature for fragrance applications. google.com |

| This compound | Hypothetical: Ring-closing metathesis of a specific diene ester. | Requires a precursor designed for C14-C15 bond formation; not a widely reported synthesis. |

Comparative Analysis of Biological Activity and Molecular Interaction Profiles of Isomers

The biological activity of macrocyclic lactones like the oxacycloheptadecene-2-one isomers is primarily recognized in two areas: fragrance science (interaction with olfactory receptors) and pharmacology (e.g., as anthelmintics). nih.govmcgill.ca While this compound itself is not extensively studied for biological activity, comparisons with its isomers reveal clear structure-activity relationships.

In perfumery, the interaction with human olfactory receptors is highly sensitive to the molecule's shape, which is defined by the double bond's position and stereochemistry.

(Z)-Ambrettolide (-8-en) possesses a classic, powerful musk scent with floral and fruity nuances, making it a benchmark for high-quality musk fragrances. medium.comthegoodscentscompany.com

(Z)-Isoambrettolide (-10-en) provides a round, warm, and natural musk profile, enhancing fresh and green notes. google.com

(E)-Isoambrettolide (-10-en) offers a cleaner, simpler musk character without the same complexity or warmth as the cis-isomer. google.com

Other isomers like cis-oxacycloheptadec-12-en-2-one contribute unique profiles with citrusy and flowery facets alongside the core musk note. google.com

This demonstrates that the precise location and geometry of the double bond are critical determinants of molecular interaction at the receptor level. The profile of this compound would be unique, though its specific scent characteristics are not widely reported.

In pharmacology, many macrocyclic lactones are used as anthelmintic drugs, acting on parasite nerve and muscle cells. researchgate.netnih.gov This activity is often mediated by interactions with proteins like P-glycoproteins (Pgps), which function as drug efflux pumps. nih.govnih.gov Studies on various macrocyclic lactones have shown that structural differences can alter their binding affinity and interaction with these transporter proteins. nih.gov While the oxacycloheptadecene-2-one series is primarily studied for fragrance, the principles of structure-dependent molecular interactions are broadly applicable. The specific shape of each isomer, including this compound, would dictate its potential fit and interaction with biological macromolecules, leading to a distinct profile of activity or inactivity.

Table 3: Comparative Olfactory Profiles of Oxacycloheptadecene-2-one Isomers

| Isomer | Configuration | Reported Olfactory Characteristics |

|---|---|---|

| Ambrettolide (-8-en) | (Z) | Powerful, sweet, floral, musky; ambrette seed character. medium.comthegoodscentscompany.com |

| Isoambrettolide (-10-en) | (Z) | Warm, round, natural musk; enhances green and fresh notes. google.com |

| Isoambrettolide (-10-en) | (E) | Clean, dry musk note; lacks the complexity of the (Z)-isomer. google.com |

| Oxacycloheptadec-12-en-2-one | (Z) | Musky with cologne, citrusy, and flowery notes. google.com |

| This compound | (Z) or (E) | Not widely documented. |

Q & A

Q. Guidelines for Use :

- Categorization : Questions 1, 4, and 7 address foundational techniques; others focus on advanced experimental/theoretical challenges.

- Methodological Rigor : Answers emphasize reproducibility, validation, and literature-backed troubleshooting .

- Exclusions : Avoided commercial synthesis or industrial scaling per requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.